N~2~-Acetyl-N,N-dimethyl-L-alaninamide
Description
Its molecular formula is inferred as C₇H₁₄N₂O₂ based on structural analogs like N-Acetyl-L-alanine N′-methylamide (CAS MFCD00038238) . This compound is structurally related to bioactive peptides and small-molecule inhibitors, with demonstrated applications in pharmaceutical research.
Properties
CAS No. |
32675-76-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S)-2-acetamido-N,N-dimethylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(8-6(2)10)7(11)9(3)4/h5H,1-4H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
RTLKLCHUVKNOPB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C)NC(=O)C |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-Acetyl-L-alanine N′-methylamide
- Structure : Differs by lacking the N,N-dimethyl substitution on the terminal amide.
3-Amino-N,N-dimethyl-L-alaninamide (CAS 66981-37-1)
- Structure: Replaces the acetyl group with an amino (-NH₂) group.
- Impact : Increased basicity and hydrogen-bonding capacity, which may enhance receptor interactions but reduce membrane permeability .
N-Methylalanine (CAS 3913-67-5)
Pharmacologically Active Derivatives
Influenza PB2 Inhibitor (PDB ID: 4NCM)
- Structure : N²-Acetyl-N,N-dimethyl-L-alaninamide conjugated to a pyrrolopyridinyl-fluoropyrimidine moiety.
- Key Findings : Binds to the PB2 cap-binding domain with a dissociation constant (Kd) of 0.8 µM, demonstrating competitive inhibition against host mRNA cap analogs. The N,N-dimethyl group enhances hydrophobic interactions with PB2 residues (e.g., Phe323), while the acetyl group stabilizes the backbone conformation .
Nitro-Phenylalanine Derivatives
- Example : N-acetyl-4-nitro-L-phenylalanyl-L-alaninamide (CAS 61595-62-8).
- Comparison : The nitro group introduces strong electron-withdrawing effects, reducing pKa of adjacent groups and altering binding kinetics. Such derivatives are explored for protease inhibition but exhibit lower solubility in polar solvents compared to the target compound .
Q & A
Q. What are the recommended synthetic routes for N~2~-Acetyl-N,N-dimethyl-L-alaninamide in laboratory settings?
The compound can be synthesized via peptide coupling strategies, leveraging protected amino acid precursors. A typical protocol involves:
- Step 1 : Protection of L-alanine’s amino group using Fmoc or Boc chemistry.
- Step 2 : N,N-dimethylation of the protected alanine via reductive amination (e.g., formaldehyde and sodium cyanoborohydride).
- Step 3 : Acetylation at the N~2~ position using acetic anhydride or acetyl chloride under basic conditions.
- Step 4 : Deprotection and purification via reverse-phase HPLC or column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended).
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., dimethyl groups at δ ~2.2–2.4 ppm) and high-resolution mass spectrometry (HRMS) .
- Chiral Analysis : Circular dichroism (CD) or chiral HPLC to verify retention of L-configuration .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water.
- Stability : Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.
- Thermal Behavior : Decomposition observed above 200°C via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition studies vs. cell-based assays).
- Batch Variability : Compare purity and stereochemical integrity across batches using NMR and HRMS.
- Environmental Factors : Control humidity and temperature during experiments to prevent hydrolysis .
Q. What strategies are effective for studying the interaction of this compound with biological targets like proteases?
- Kinetic Assays : Use fluorogenic substrates to measure enzyme inhibition (e.g., trypsin or chymotrypsin).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular Dynamics (MD) Simulations : Model interactions with catalytic sites using software like GROMACS or AMBER .
Q. How can enantiomeric purity impact experimental outcomes, and how is it ensured during synthesis?
- Impact : Impure enantiomers may exhibit divergent biological activities or toxicity.
- Quality Control : Employ chiral stationary phases in HPLC or capillary electrophoresis.
- Synthetic Optimization : Use enantioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) during dimethylation steps .
Q. What advanced techniques are used to analyze degradation products under stress conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H₂O₂).
- LC-MS/MS : Identify degradation products (e.g., deacetylated or demethylated derivatives).
- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of degradation peaks .
Methodological Challenges and Solutions
Q. How can researchers mitigate challenges in solubility for in vitro assays?
- Co-Solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for aqueous dispersion.
- Prodrug Design : Modify the compound with hydrophilic groups (e.g., phosphate esters) .
Q. What computational approaches aid in predicting the compound’s reactivity or metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
